Cas no 35481-70-0 ((1R,2S,3R,4aR,5R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-3-hydroxy-5,6-dimethyl-5-[(2S,3aS,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan-2-yl]-3,4,4a,5,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-oxiran]-2-yl (2R)-2-(acetyloxy)-2-methylbutanoate)
![(1R,2S,3R,4aR,5R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-3-hydroxy-5,6-dimethyl-5-[(2S,3aS,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan-2-yl]-3,4,4a,5,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-oxiran]-2-yl (2R)-2-(acetyloxy)-2-methylbutanoate structure](https://nl.kuujia.com/scimg/cas/35481-70-0x500.png)
35481-70-0 structure
Productnaam:(1R,2S,3R,4aR,5R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-3-hydroxy-5,6-dimethyl-5-[(2S,3aS,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan-2-yl]-3,4,4a,5,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-oxiran]-2-yl (2R)-2-(acetyloxy)-2-methylbutanoate
(1R,2S,3R,4aR,5R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-3-hydroxy-5,6-dimethyl-5-[(2S,3aS,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan-2-yl]-3,4,4a,5,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-oxiran]-2-yl (2R)-2-(acetyloxy)-2-methylbutanoate Chemische en fysische eigenschappen
Naam en identificatie
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- (1R,2S,3R,4aR,5R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-3-hydroxy-5,6-dimethyl-5-[(2S,3aS,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan-2-yl]-3,4,4a,5,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-oxiran]-2-yl (2R)-2-(acetyloxy)-2-methylbutanoate
- [(1R,2S,3R,4aR,5R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,8-tetrahydro-2H-naphthalene-1,2\'-oxirane]-2-yl
- [(1R,2S,3R,4aR,5R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,8-tetrahydro-2H-naphthalene-1,2'-oxirane]-2-yl]
- 35481-70-0
- C09074
- DTXSID30331718
- CHEMBL2269683
- [(1R,2S,3R,4aR,5R,8S,8aR)-5-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,8-tetrahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2R)-2-acetyloxy-2-methylbutanoate
- CHEBI:3741
- Q27106182
- Clerodendrin A
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- Inchi: InChI=1S/C31H42O12/c1-8-28(6,43-19(5)34)27(36)42-25-21(35)13-22-29(7,23-12-20-9-10-37-26(20)41-23)16(2)11-24(40-18(4)33)30(22,14-38-17(3)32)31(25)15-39-31/h9-11,20-26,35H,8,12-15H2,1-7H3/t20-,21-,22-,23+,24+,25+,26+,28-,29+,30+,31-/m1/s1
- InChI-sleutel: NXKWGKNTUFLKGN-NLDKIVAHSA-N
- LACHT: CCC(C)(C(=O)OC1C(CC2C(C(=CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5C=COC5O4)O)OC(=O)C
Berekende eigenschappen
- Exacte massa: 606.26766
- Monoisotopische massa: 606.26762677g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 12
- Zware atoomtelling: 43
- Aantal draaibare bindingen: 12
- Complexiteit: 1240
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 11
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2
- Topologisch pooloppervlak: 156Ų
Experimentele eigenschappen
- PSA: 156.42
(1R,2S,3R,4aR,5R,8S,8aR)-8-(acetyloxy)-8a-[(acetyloxy)methyl]-3-hydroxy-5,6-dimethyl-5-[(2S,3aS,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan-2-yl]-3,4,4a,5,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-oxiran]-2-yl (2R)-2-(acetyloxy)-2-methylbutanoate Gerelateerde literatuur
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A. T. Merritt,S. V. Ley Nat. Prod. Rep. 1992 9 243
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N. Kato,S. Shibayama,K. Munakata,C. Katayama J. Chem. Soc. D 1971 1632
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3. Index of authors, 1973
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4. Structure of the diterpene clerodendrin ANatsuki Kato,Masakazu Shibayama,Katsura Munakata J. Chem. Soc. Perkin Trans. 1 1973 712
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5. The crystal structure of 3-epicaryoptin and the reversal of the currently accepted absolute configuration of clerodinDonald Rogers,Gülten G. ünal,David J. Williams,Steven V. Ley,George A. Sim,Balawant S. Joshi,Kangovi R. Ravindranath J. Chem. Soc. Chem. Commun. 1979 97
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